A85380

Beschreibung

Contextualization within Pyridine (B92270) and Azetidine (B1206935) Chemistry

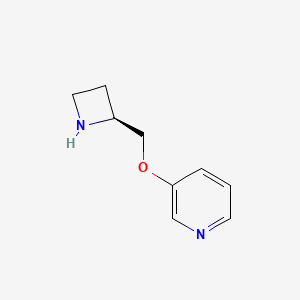

The molecular architecture of A-85380 combines two key heterocyclic structures: a pyridine ring and an azetidine ring. These structural motifs are frequently incorporated into biologically active molecules by medicinal chemists. nih.govmagtech.com.cn

Pyridine, a nitrogen-containing six-membered aromatic ring, is a privileged scaffold in drug discovery. nih.govresearchgate.net Its presence is found in numerous natural products and FDA-approved drugs. nih.govresearchgate.net The pyridine moiety can enhance a molecule's biochemical potency and improve properties like water solubility. nih.govnih.gov This structural unit is integral to a wide array of therapeutic agents, including those with anti-inflammatory and antimicrobial properties. nih.govekb.egekb.eg

Azetidines are saturated four-membered nitrogen-containing heterocycles. magtech.com.cn They serve as crucial structural units in various natural and synthetic compounds, including alkaloids and amino acids. magtech.com.cn The inclusion of an azetidine ring can influence a molecule's conformation and biological activity, making it a valuable component in the design of novel therapeutic agents. magtech.com.cn

The designation "(S)" in the compound's name refers to its specific stereochemistry at the chiral center of the azetidine ring. Stereochemistry, the three-dimensional arrangement of atoms, is critical for a molecule's biological activity, as receptor binding sites are themselves chiral. The "R" and "S" labels describe the absolute configuration of enantiomers, which are non-superimposable mirror images of each other. libretexts.org For A-85380, the (S)-configuration is essential for its high-affinity interaction with its target receptor. nih.gov This specificity is a common feature in pharmacology, where different enantiomers of the same compound can have vastly different potencies and effects. researchgate.net

Historical Perspective of its Discovery and Early Characterization

A-85380 was first reported in the mid-1990s as part of an effort to develop novel ligands with high affinity for central neuronal nicotinic acetylcholine (B1216132) receptors. A 1996 paper in the Journal of Medicinal Chemistry by Abreo et al. described a series of novel 3-pyridyl ethers, including the compound that would be designated A-85380, which demonstrated subnanomolar affinity for these receptors. Shortly thereafter, a 1996 study in Neuropharmacology by Sullivan et al. provided a detailed in vitro pharmacological profile of A-85380, confirming its high affinity and selectivity for the α4β2 nAChR subtype. medchemexpress.comnih.gov These initial studies established A-85380 as a significant new tool for nicotinic receptor research.

Role as a Nicotinic Acetylcholine Receptor Ligand (A-85380)

The primary significance of A-85380 in academic research is its function as a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors. nih.govnih.gov These receptors are ligand-gated ion channels that are widely distributed in the brain and play a crucial role in various cognitive functions. nih.gov

In vitro binding assays have demonstrated that A-85380 binds with very high affinity to the α4β2 receptor subtype, while showing substantially lower affinity for other nAChR subtypes like α7 and the muscle-type α1β1δγ. nih.gov This selectivity makes it a superior tool for isolating and studying the specific functions of the α4β2 receptor system. nih.govcapes.gov.br The binding affinity, often expressed as the inhibition constant (Ki), quantifies the concentration of a ligand required to occupy 50% of the receptors.

Table 1: In Vitro Binding Affinity of A-85380 for Human nAChR Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| α4β2 | 0.05 | , nih.gov |

| α7 | 148 | , nih.gov |

| α1β1δγ (muscle type) | 314 | , nih.gov |

The data clearly illustrate the compound's high selectivity for the α4β2 subtype, with an affinity that is several thousand times greater than for the other receptor types tested. nih.gov

Overview of Research Trajectories (Excluding Clinical Human Trials)

Since its initial characterization, A-85380 has been employed in several key areas of preclinical research.

Development of Radioligands for In Vivo Imaging: One of the most prominent uses of A-85380 has been as a scaffold for creating radiolabeled tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.gov By substituting atoms with radioactive isotopes (e.g., ¹¹C, ¹⁸F, ¹²³I), researchers have synthesized analogues like [¹⁸F]F-A-85380 and [¹²³I]5-I-A-85380. nih.govcapes.gov.bracs.org These radiotracers allow for the non-invasive visualization and quantification of α4β2 nAChRs in the living brain, providing insights into receptor density changes associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease in animal models. nih.govnih.govnih.govcapes.gov.br

Pharmacological Probe for Pain Research: A-85380 has been used as a pharmacological probe to investigate the role of α4β2 nAChRs in pain modulation. nih.govnih.gov Studies in animal models have shown that A-85380 has a broad-spectrum analgesic profile, with efficacy in models of acute, persistent, and neuropathic pain. nih.govnih.gov This research has helped demonstrate that the analgesic effects are mediated specifically through the α4β2 nAChR. nih.govnih.gov

Template for Novel Ligand Synthesis: The chemical structure of A-85380 has served as a template for the rational design and synthesis of new molecules targeting nAChRs. acs.orgnih.gov Researchers have created numerous analogues by modifying the pyridine ring or other parts of the molecule to explore structure-activity relationships and develop new ligands with potentially different properties, such as partial agonism or antagonism. acs.orgnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (S)-3-(Azetidin-2-ylmethoxy)pyridine (A-85380) |

| [¹⁸F]F-A-85380 |

| [¹²³I]5-I-A-85380 |

| Acetylcholine |

| Nicotine (B1678760) |

| Epibatidine (B1211577) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(6-10-4-1)12-7-8-3-5-11-8/h1-2,4,6,8,11H,3,5,7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFMBGWHHBCWCD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161416-98-4 | |

| Record name | A 85380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161416984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler precursor structures. advancechemjournal.com This process is repeated until commercially available or easily synthesized starting materials are identified. scitepress.org For (S)-3-(Azetidin-2-ylmethoxy)pyridine, the most logical retrosynthetic disconnection simplifies the molecule significantly.

Identification of Principal Synthetic Fragments: 3-Hydroxypyridine (B118123) and (S)-Azetidin-2-ylmethanolDisconnecting the ether linkage reveals two principal synthetic fragments. The pyridine (B92270) portion becomes 3-hydroxypyridine, a readily available pyridinol. The azetidine (B1206935) portion, retaining the crucial stereocenter, is identified as (S)-Azetidin-2-ylmethanol. These two molecules serve as the primary building blocks for the forward synthesis.

| Target Molecule | Key Disconnection | Synthetic Fragments |

| (S)-3-(Azetidin-2-ylmethoxy)pyridine | Ether Linkage (C-O) | 3-Hydroxypyridine |

| (S)-Azetidin-2-ylmethanol |

Detailed Synthetic Pathways

With the key fragments identified, a forward-synthetic route can be designed. The formation of the ether bond is the central transformation.

Mitsunobu Coupling RoutesThe Mitsunobu reaction is a powerful and versatile method for forming carbon-oxygen bonds, particularly for the synthesis of esters and ethers from a primary or secondary alcohol.wikipedia.orgorganic-chemistry.orgIt allows for the coupling of an alcohol with an acidic nucleophile, such as a phenol (B47542) (or in this case, a hydroxypyridine), under mild, neutral conditions.orgsyn.orgThe reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not a factor when using a primary alcohol like (S)-Azetidin-2-ylmethanol.organic-chemistry.org

Ether Linkage Formation ConditionsThe core of the synthesis is the Mitsunobu reaction to form the ether linkage between the protected (S)-N-Boc-azetidin-2-ylmethanol and 3-hydroxypyridine. The reaction involves activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).wikipedia.orgThe triphenylphosphine and azodicarboxylate react to form a phosphonium (B103445) salt that activates the alcohol's hydroxyl group, turning it into a good leaving group which is then displaced by the pyridinolate anion (formed from 3-hydroxypyridine).organic-chemistry.org

Modified protocols have been developed to simplify purification and improve yields. One such modification uses polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP), which facilitates the removal of by-products through simple filtration.

The table below outlines typical conditions for a Mitsunobu etherification.

| Parameter | Condition | Purpose/Comment |

| Alcohol | N-Boc-(S)-azetidin-2-ylmethanol | The electrophilic partner after activation. |

| Nucleophile | 3-Hydroxypyridine | The nucleophilic partner. |

| Phosphine | Triphenylphosphine (PPh₃) or Polymer-Supported PPh₃ | Activates the azodicarboxylate. |

| Azodicarboxylate | DEAD, DIAD, or ADDP | The ultimate oxidizing agent in the reaction. |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Anhydrous aprotic solvent is required. |

| Temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature before being allowed to warm. |

| Workup | Chromatographic purification or filtration (if using PS-PPh₃) | Required to remove triphenylphosphine oxide and the reduced azodicarboxylate by-products. |

Table based on general Mitsunobu protocols and modified procedures. wikipedia.org

Following the successful coupling, the Boc protecting group is removed, typically using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), to afford the final product, (S)-3-(Azetidin-2-ylmethoxy)pyridine.

Deprotection and Salt Formation Procedures (e.g., Dihydrochloride)

The final step in the synthesis of (S)-3-(Azetidin-2-ylmethoxy)pyridine typically involves the removal of a protecting group from the azetidine nitrogen. The most commonly used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the preceding ether formation step but can be removed under acidic conditions.

The deprotection is generally achieved by treating the N-Boc protected intermediate with a strong acid. A standard and efficient method involves the use of hydrogen chloride (HCl). researchgate.net This is often supplied as a solution of HCl gas dissolved in an anhydrous organic solvent, such as 1,4-dioxane (B91453) or methanol. commonorganicchemistry.comnih.gov The reaction is typically carried out at room temperature and is usually complete within a few hours. researchgate.net

A key advantage of using HCl for this deprotection is that it concurrently facilitates the formation of a salt, which often improves the crystallinity and handling characteristics of the final product. The target molecule, (S)-3-(Azetidin-2-ylmethoxy)pyridine, possesses two basic nitrogen atoms: the secondary amine of the azetidine ring and the nitrogen within the pyridine ring. Therefore, treatment with a sufficient excess of hydrochloric acid results in the protonation of both sites, yielding the corresponding dihydrochloride (B599025) salt. commonorganicchemistry.com This acidic workup ensures complete removal of the Boc group, which decomposes into volatile byproducts like isobutene and carbon dioxide, simplifying purification.

Table 1: Common Reagents for N-Boc Deprotection and Salt Formation This table is interactive. Click on the headers to sort.

| Reagent | Solvent | Typical Conditions | Outcome |

|---|---|---|---|

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature, 1-3 h | Cleavage of Boc group and formation of hydrochloride salt. researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature, 0.5-2 h | Effective Boc cleavage; requires subsequent steps to form a specific salt if needed. researchgate.net |

Nucleophilic Substitution Approaches

The core of the synthesis involves creating the ether bond between the C2 position of the azetidine ring and the C3 position of the pyridine ring. This is accomplished via nucleophilic substitution, where one fragment acts as the nucleophile and the other as the electrophile containing a suitable leaving group. The two predominant strategies for this transformation are a classical Williamson ether synthesis and the Mitsunobu reaction. masterorganicchemistry.comnih.gov

Activation of Hydroxyl Group as Leaving Group

For a Williamson ether synthesis, the hydroxyl group of the chiral starting material, typically N-Boc-(S)-2-(hydroxymethyl)azetidine, must first be converted into a more effective leaving group. masterorganicchemistry.com Alcohols are inherently poor leaving groups, but their conversion to sulfonate esters dramatically enhances their reactivity toward nucleophilic attack.

Common activating agents include methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), which react with the alcohol in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. This reaction forms a mesylate or tosylate ester, respectively. These sulfonate moieties are excellent leaving groups due to their ability to stabilize the negative charge that develops upon their departure through resonance. The activation is typically performed at reduced temperatures (e.g., 0 °C) to prevent side reactions.

Substitution with Pyridinol Salts

Once the hydroxyl group of the azetidine fragment has been activated (e.g., as a mesylate), it can undergo a nucleophilic substitution reaction with 3-hydroxypyridine. masterorganicchemistry.com To enhance its nucleophilicity, 3-hydroxypyridine is deprotonated using a strong base to form its corresponding salt, a pyridinolate. wikipedia.org Common bases for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), which quantitatively convert the pyridinol to its more reactive anionic form.

The resulting pyridinolate salt then acts as the nucleophile in a classic SN2 reaction, attacking the electrophilic carbon of the azetidinemethyl mesylate and displacing the mesylate leaving group to form the desired ether linkage. byjus.com This reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism.

An alternative, one-pot approach is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org In this method, N-Boc-(S)-2-(hydroxymethyl)azetidine and 3-hydroxypyridine are mixed in the presence of a phosphine, usually triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reagents activate the alcohol in situ, allowing for direct substitution by the 3-hydroxypyridine nucleophile. A hallmark of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the carbon bearing the alcohol. However, as the reaction occurs on a primary alcohol adjacent to the stereocenter, the configuration of the (S)-azetidine ring is preserved.

Stereochemical Control and Purity Maintenance

Maintaining the stereochemical integrity of the single chiral center at position 2 of the azetidine ring is paramount throughout the synthetic sequence. The absolute (S)-configuration of the final product is a direct consequence of the stereochemistry of the starting materials and the reaction conditions chosen to prevent racemization.

Enantiomerically Pure Starting Materials

The foundation for the stereospecific synthesis of the target compound is the use of an enantiomerically pure starting material. The most common and direct precursor is (S)-azetidine-2-carboxylic acid. wikipedia.orggoogle.com This non-proteinogenic amino acid is available commercially in high enantiomeric purity or can be prepared through asymmetric synthesis or resolution of a racemic mixture. google.com

The synthetic sequence typically begins with the protection of the nitrogen atom of (S)-azetidine-2-carboxylic acid, most often as its N-Boc derivative. This is followed by the reduction of the carboxylic acid functional group to a primary alcohol, yielding the key intermediate, (S)-N-Boc-2-(hydroxymethyl)azetidine. chemicalbook.com The high enantiomeric excess (e.e.) of this starting alcohol is critical, as it dictates the maximum possible enantiomeric purity of the final product. google.com

Table 2: Key Chiral Intermediates and Their Role This table is interactive. Click on the headers to sort.

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| (S)-Azetidine-2-carboxylic acid | Chiral Amino Acid | The initial source of stereochemistry for the entire synthesis. wikipedia.org |

| (S)-1-Boc-azetidine-2-carboxylic acid | N-Protected Amino Acid | An intermediate that allows for selective reduction of the acid group without affecting the amine. |

Conditions to Prevent Racemization

Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, must be scrupulously avoided. The stereocenter in (S)-3-(Azetidin-2-ylmethoxy)pyridine is the C2 carbon of the azetidine ring. Fortunately, the synthetic route is designed to be robust against racemization at this center.

The key bond-forming step, whether a Williamson ether synthesis or a Mitsunobu reaction, occurs at the primary hydroxymethyl carbon, which is adjacent to the stereocenter, not at the stereocenter itself. These reactions proceed via an SN2 mechanism where the nucleophile attacks the methylene (B1212753) (-CH₂-) carbon. wikipedia.org As the chiral C-N bond is not broken or formed during this step, the stereochemical configuration remains intact. The conformational rigidity of the four-membered azetidine ring also helps to maintain the defined stereochemistry. rsc.org

Similarly, the N-Boc deprotection step, carried out under acidic conditions (e.g., HCl in dioxane), does not typically induce racemization at the adjacent carbon. The mechanism involves protonation of the carbamate (B1207046) followed by cleavage of the tert-butyl group and does not create a stereochemically labile intermediate at the chiral center. Conditions that often lead to racemization in amino acid derivatives, such as strong base treatment that can epimerize a stereocenter alpha to a carbonyl group, are not employed in these final steps. nih.gov Therefore, by using an enantiopure starting material and applying standard, well-controlled reaction conditions, the high chiral purity of the product is maintained. nih.gov

Chiral Analysis Techniques during Synthesis

The synthesis of (S)-3-(Azetidin-2-ylmethoxy)pyridine and its analogues requires stringent control and analysis of stereochemistry to ensure the desired enantiopurity. The (S)-enantiomer is crucial for its specific biological activity, and its separation from the (R)-enantiomer or confirmation of enantiomeric excess (e.e.) is a critical step.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. During the synthesis, analytical chiral HPLC is employed to monitor the enantiomeric composition of intermediates and the final product. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. While specific methods for the parent compound are proprietary, methodologies for closely related chiral azetidines and similar heterocyclic compounds are well-established. nih.gov These methods typically involve columns with polysaccharide-based selectors.

A representative, though generalized, chiral HPLC method for analyzing a chiral azetidine-containing compound is detailed in the table below. The precise conditions, including the mobile phase composition and the specific chiral column, would be optimized to achieve baseline separation of the (S) and (R) enantiomers.

Table 1: Representative Chiral HPLC Parameters for Analysis

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a basic or acidic additive (e.g., diethylamine (B46881) or trifluoroacetic acid) to improve peak shape. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV spectrophotometry, typically at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 260 nm). |

| Enantiomer Elution | The (S) and (R) enantiomers will have distinct retention times, allowing for their quantification and the calculation of enantiomeric excess. |

In addition to chromatographic methods, polarimetry can be used to measure the optical rotation of a purified sample, which provides a bulk assessment of enantiomeric purity if the specific rotation of the enantiomerically pure compound is known.

Chemical Reactivity and Transformations

The chemical character of (S)-3-(Azetidin-2-ylmethoxy)pyridine is dictated by its two main structural components: the strained, nucleophilic azetidine ring and the electron-deficient pyridine ring.

Reactions of the Azetidine Ring (e.g., Ring Reduction, Alkylation)

The azetidine ring contains a secondary amine, which is the primary site for reactions such as alkylation and acylation. However, the ring is also characterized by significant ring strain (approx. 25.4 kcal/mol), which makes it susceptible to ring-opening reactions, particularly under acidic conditions or upon activation. rsc.org

N-Alkylation/N-Acylation: The secondary amine of the azetidine ring can be readily functionalized via standard procedures. Reaction with alkyl halides or acyl chlorides in the presence of a non-nucleophilic base would yield the corresponding N-substituted derivatives. This is a common strategy to modulate the physicochemical properties of the molecule.

Ring-Opening Reactions: Azetidines are generally more stable than their three-membered aziridine (B145994) counterparts but can undergo ring-opening when treated with nucleophiles, often requiring activation with a Lewis acid. magtech.com.cniitk.ac.inambeed.com The reaction typically proceeds via an SN2 pathway, attacking one of the ring carbons adjacent to the nitrogen. iitk.ac.in Studies on related N-aryl azetidines have shown they can undergo an acid-mediated intramolecular ring-opening decomposition, highlighting the ring's lability under certain conditions. nih.gov For (S)-3-(Azetidin-2-ylmethoxy)pyridine, strong acidic conditions could lead to protonation of the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage. Enzymatic hydrolysis leading to the opening of an azetidine ring has also been reported for L-azetidine-2-carboxylate, suggesting biological pathways for ring cleavage exist. rsc.org

Ring Reduction: While less common, the reduction of the azetidine ring is theoretically possible. However, this would require harsh conditions that would likely also reduce the pyridine ring. Catalytic hydrogenation, for instance, would preferentially reduce the pyridine ring to a piperidine (B6355638) ring. Selective reduction of the C-N bonds within the azetidine ring without affecting the rest of the molecule is synthetically challenging.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic aromatic substitution (EAS). youtube.comquimicaorganica.org Reactions like nitration or halogenation typically require harsh conditions. nih.govntnu.no The ether linkage at the 3-position is an activating, ortho-para-directing group. This directs incoming electrophiles to the C2, C4, and C6 positions. The final regiochemical outcome is a balance between the directing effect of the alkoxy group and the inherent deactivation and meta-directing influence of the ring nitrogen.

Direct halogenation of the parent compound's scaffold has been successfully demonstrated. nih.gov This work provides direct precedent for EAS on this system, yielding halo-substituted analogues which are critical precursors for further functionalization.

Table 2: Examples of Electrophilic Halogenation on the 3-(Azetidinylmethoxy)pyridine Scaffold

| Position | Halogen | Reagent/Conditions (Illustrative) | Product | Reference |

| 2 | Fluoro | Selectfluor | 2-Fluoro-3-((S)-azetidin-2-ylmethoxy)pyridine | nih.gov |

| 5 | Bromo | N-Bromosuccinimide (NBS) | 5-Bromo-3-((S)-azetidin-2-ylmethoxy)pyridine | nih.gov |

| 6 | Chloro | N-Chlorosuccinimide (NCS) | 6-Chloro-3-((S)-azetidin-2-ylmethoxy)pyridine | nih.gov |

Nitration of similarly substituted 3,5-diethoxypyridine (B3066971) has been shown to occur at the 2-position, further supporting that substitution is favored at the positions ortho and para to the activating alkoxy group. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridines and would be highly applicable to derivatives of (S)-3-(Azetidin-2-ylmethoxy)pyridine. researchgate.net These reactions require an aryl halide or triflate as a coupling partner. Therefore, the halogenated analogues described in the previous section are key intermediates.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron species (e.g., a boronic acid or ester) to form a C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org A 5-bromo or 6-iodo derivative of (S)-3-(Azetidin-2-ylmethoxy)pyridine could be reacted with various aryl or vinyl boronic acids to generate biaryl or styrenyl analogues, respectively. acs.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.gov A halogenated derivative of the title compound could be coupled with a variety of alkynes to introduce alkynyl substituents onto the pyridine ring. nih.govacs.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and a primary or secondary amine. wikipedia.orgacsgcipr.org This method could be used to introduce a wide range of amino groups onto the pyridine ring of a halogenated precursor. nih.govnih.gov

Table 3: Illustrative Cross-Coupling Reactions on a Halogenated Pyridine Scaffold

| Reaction | Substrate Example | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki | 5-Bromo-3-(azetidinylmethoxy)pyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-(azetidinylmethoxy)pyridine |

| Sonogashira | 6-Iodo-3-(azetidinylmethoxy)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-3-(azetidinylmethoxy)pyridine |

| Buchwald-Hartwig | 2-Chloro-3-(azetidinylmethoxy)pyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Morpholino)-3-(azetidinylmethoxy)pyridine |

Hydrolysis Reactions

Hydrolysis of (S)-3-(Azetidin-2-ylmethoxy)pyridine could potentially occur at two sites: the ether linkage and the azetidine ring.

The ether linkage (C-O-C) is generally robust and resistant to hydrolysis under neutral or basic conditions. Cleavage would typically require strong acidic conditions (e.g., HBr or HI), which could also promote the ring-opening of the azetidine moiety.

The azetidine ring itself can be susceptible to hydrolysis under certain conditions. As mentioned previously, acid-mediated ring-opening is a known reaction pathway for strained azetidines. iitk.ac.innih.gov This process involves protonation of the azetidine nitrogen, followed by nucleophilic attack by water, leading to the formation of an amino alcohol. The stability of the molecule in aqueous media at various pH values is a critical parameter, as instability could indicate susceptibility to hydrolytic degradation. nih.gov

Molecular Pharmacology and Biochemical Mechanisms

Target Identification and Receptor Binding Profiles

The primary molecular target of (S)-3-(Azetidin-2-ylmethoxy)pyridine is the nicotinic acetylcholine (B1216132) receptor, a family of ligand-gated ion channels. Its binding profile is characterized by high affinity and significant selectivity for specific nAChR subtypes.

(S)-3-(Azetidin-2-ylmethoxy)pyridine demonstrates a high affinity and marked selectivity for the human α4β2 nAChR subtype. nih.govscilit.com Radioligand binding studies have determined its inhibition constant (Ki) for the human α4β2 nAChR to be approximately 0.05 nM. nih.gov This affinity is substantially higher than its affinity for other nAChR subtypes, such as the human α7 (Ki = 148 nM) and the muscle-type α1β1δγ receptor (Ki = 314 nM), highlighting its profile as a selective ligand. nih.gov This selectivity for β2-containing nAChRs, particularly the α4β2 subtype, is a key feature of its pharmacological action. nih.govnih.gov

The compound's selectivity for the α4β2 subtype over others, like α3β4 and α7, is significant, with some analogs showing over 1,000-fold selectivity. nih.gov For instance, halogenated analogues with substituents at the 5 or 6 position of the pyridyl fragment, as well as the 2-fluoro analogue, retain subnanomolar affinity for nAChRs in rat brain membranes. acs.orgnih.gov The conformationally restricted azetidine (B1206935) ring is considered vital for maintaining this high binding affinity. nih.gov

Table 1: Binding Affinity of (S)-3-(Azetidin-2-ylmethoxy)pyridine for nAChR Subtypes

| Receptor Subtype | Ki (nM) | Source |

|---|---|---|

| Human α4β2 | 0.05 ± 0.01 | nih.gov |

| Human α7 | 148 ± 13 | nih.gov |

| Muscle α1β1δγ | 314 ± 12 | nih.gov |

Competition binding assays are a standard method to determine the affinity of a ligand for a receptor by measuring its ability to displace a known radiolabeled ligand. nih.gov For (S)-3-(Azetidin-2-ylmethoxy)pyridine and its analogs, these assays have been crucial in characterizing their binding profiles. acs.orgnih.gov

In these studies, the compound's ability to compete with radiolabeled ligands such as [³H]epibatidine and [³H]cytisine for binding to nAChRs is measured. nih.govscilit.com For example, halogenated derivatives of (S)-3-(Azetidin-2-ylmethoxy)pyridine have shown Ki values ranging from 11 to 210 pM in competition assays using (±)-[³H]epibatidine in rat brain membranes. acs.orgnih.gov Similarly, a fluoro-derivative, F-A-85380, competitively displaced [³H]cytisine and [³H]epibatidine with very high affinities, exhibiting Ki values of 48 pM and 46 pM, respectively. scilit.com These assays confirm the high-affinity binding of this class of compounds to nAChRs. acs.orgnih.gov

Table 2: Competitive Displacement by a Fluoro-Derivative (F-A-85380)

| Radioligand | Ki (pM) | Source |

|---|---|---|

| [³H]cytisine | 48 | scilit.com |

| [³H]epibatidine | 46 | scilit.com |

Ligand-Receptor Interaction Dynamics

The interaction of (S)-3-(Azetidin-2-ylmethoxy)pyridine with the nAChR extends beyond simple binding, involving complex dynamics of receptor activation and desensitization.

Functionally, (S)-3-(Azetidin-2-ylmethoxy)pyridine acts as a potent agonist at the human α4β2 nAChR subtype. nih.gov It effectively activates cation efflux through channels containing this subtype, with an EC50 value of 0.7 µM. nih.gov This agonistic activity is also observed in its ability to stimulate dopamine (B1211576) release, where it is equipotent to (±)-epibatidine and approximately 20-fold more potent than (-)-nicotine. nih.gov However, its activity is often described as partial agonism, particularly when compared to full agonists like nicotine (B1678760). nih.gov This partial agonist activity is a defining characteristic, potentially contributing to a more favorable therapeutic profile by providing a balance between receptor activation and blockade. nih.govdocumentsdelivered.com

Table 3: Functional Agonist Potency of (S)-3-(Azetidin-2-ylmethoxy)pyridine

| Functional Assay | EC50 (µM) | Source |

|---|---|---|

| Cation Efflux (human α4β2) | 0.7 ± 0.1 | nih.gov |

| Dopamine Release | 0.003 ± 0.001 | nih.gov |

Like other nicotinic agonists, (S)-3-(Azetidin-2-ylmethoxy)pyridine induces both activation and subsequent desensitization of nAChRs. nih.govnih.gov Desensitization is a process where prolonged exposure to an agonist leads to a temporary non-responsive state of the receptor. This compound and its analogs are reported to be more potent at desensitizing nAChRs than at activating them. nih.gov

Prolonged exposure to (S)-3-(Azetidin-2-ylmethoxy)pyridine and related compounds results in an inhibition of subsequent receptor responses to challenges by full nicotinic agonists. nih.gov This inhibitory effect is mediated through either receptor antagonism or desensitization. nih.gov The net effect of sustained exposure appears to be a selective reduction in α4β2-nAChR function, a mechanism that may be crucial for its potential therapeutic effects. nih.govnih.gov The azetidine ring within the structure is important for the selective desensitization of the α4β2 nAChRs. nih.gov

There is evidence to suggest that (S)-3-(Azetidin-2-ylmethoxy)pyridine and its analogs may interact with a binding site on the α4β2-nAChR that is distinct from the classical binding site for full agonists like acetylcholine or nicotine. nih.govnih.gov This is supported by certain aspects of its in vitro pharmacology. nih.gov The azetidine feature is thought to bind to the β2 subunit of the receptor. researchgate.net The existence of an additional, unorthodox binding site at the α4(+)/α4(−) interface on some α4β2 receptor stoichiometries has been proposed, which could account for the complex pharmacology of partial agonists. unimi.it The interaction at these distinct sites may underlie the compound's partial agonism and its specific pattern of receptor activation and desensitization. nih.govnih.gov

Functional In Vitro Assays

Functional in vitro assays are crucial for characterizing the pharmacological activity of (S)-3-(Azetidin-2-ylmethoxy)pyridine at its target receptors. These assays measure the biological response following receptor binding, providing insights into the compound's efficacy and potency as an agonist.

(S)-3-(Azetidin-2-ylmethoxy)pyridine's functional activity as a nicotinic acetylcholine receptor (nAChR) agonist is often quantified using cation flux assays. Nicotinic receptors are ligand-gated ion channels, and their activation leads to a rapid increase in cellular permeability to cations like sodium (Na+) and calcium (Ca2+). nih.gov A common method to measure this channel activation is the rubidium-86 (⁸⁶Rb+) ion efflux assay. In this technique, cells expressing the target nAChR subtype, particularly the α4β2 subtype for which (S)-3-(Azetidin-2-ylmethoxy)pyridine has high affinity, are pre-loaded with ⁸⁶Rb+, a radioactive potassium surrogate. nih.govresearchgate.net

Upon application of an agonist like (S)-3-(Azetidin-2-ylmethoxy)pyridine, the nAChR channels open, allowing the loaded ⁸⁶Rb+ to flow out of the cells down its concentration gradient. The amount of radioactivity released into the extracellular medium is then measured and serves as a direct index of ion channel activation. Studies have demonstrated that (S)-3-(Azetidin-2-ylmethoxy)pyridine robustly activates nAChR subtypes, eliciting a significant ion efflux that confirms its role as a functional agonist at these receptors. nih.gov

The activation of presynaptic nAChRs by (S)-3-(Azetidin-2-ylmethoxy)pyridine can modulate the release of various neurotransmitters. A key finding is its potent stimulation of dopamine release. nih.gov In vitro studies using striatal preparations have shown that (S)-3-(Azetidin-2-ylmethoxy)pyridine evokes the release of dopamine. nih.gov This effect is mediated by the activation of α4β2 nAChRs located on dopaminergic nerve terminals. nih.govnih.gov

Comparative studies show that (S)-3-(Azetidin-2-ylmethoxy)pyridine is significantly more potent in this regard than nicotine. Research indicates an EC₅₀ value of 0.003 µM for dopamine release, demonstrating its high potency. nih.gov This is approximately 20 times more potent than (-)-nicotine and equipotent to (+/-)-epibatidine, another powerful nicotinic agonist. nih.gov This potent modulation of dopamine release underscores the significant functional impact of (S)-3-(Azetidin-2-ylmethoxy)pyridine on central nervous system signaling pathways. nih.govbiorxiv.org

Table 1: Comparative Potency in Stimulating Dopamine Release

Enzyme Interactions and Metabolic Stability Studies (In Vitro/Non-Human)

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile. In vitro studies using liver microsomes are standard for predicting in vivo metabolism, particularly the role of cytochrome P450 enzymes. nih.gov

The metabolism of (S)-3-(Azetidin-2-ylmethoxy)pyridine is expected to involve cytochrome P450 (CYP) enzymes, which are the primary catalysts for the oxidation of many drugs. nih.govmdpi.com The structure of the compound, featuring both an azetidine ring and a pyridine (B92270) ring, presents several potential sites for oxidative metabolism.

Studies on other azetidine-containing molecules have shown that the azetidine ring can undergo facile CYP-mediated α-carbon oxidation. nih.gov This initial oxidation can be followed by ring scission, leading to the formation of reactive aldehyde metabolites. nih.gov This pathway represents a potential bioactivation liability for compounds containing an azetidine moiety. nih.gov

Furthermore, the pyridine ring is a common scaffold in many pharmacologically active compounds and is known to interact with CYP enzymes. sigmaaldrich.com The pyridine nitrogen can act as an inhibitor for certain CYP isoforms. sigmaaldrich.com The metabolism of the pyridine ring itself can occur, although it is generally more stable than other aromatic systems. The major human hepatic P450 enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4, are all potentially involved in the metabolism of pyridine-containing drugs. nih.govnih.gov Therefore, the metabolic profile of (S)-3-(Azetidin-2-ylmethoxy)pyridine in non-human liver microsomes is likely characterized by oxidation on both the azetidine and pyridine components of the molecule.

Structure Activity Relationship Sar Studies

Influence of Azetidine (B1206935) Moiety and its Stereochemistry

The azetidine ring is a critical pharmacophoric element. Its structure, stereochemistry, and substitution pattern are pivotal in defining the ligand's interaction with nAChRs.

Impact of N-Substitution on Azetidine

Substitution on the nitrogen atom of the azetidine ring can modulate pharmacological activity. While the parent compound with an unsubstituted -NH group on the azetidine shows high affinity, modifications can either maintain or alter this potency. For instance, the introduction of a long side chain at the azetidine nitrogen of an A-85380 derivative led to the development of Sazetidine-A, a compound with very high affinity (Ki ≈ 0.5 nM) and remarkable selectivity for the α4β2 nAChR subtype. nih.govnih.gov This suggests that the azetidine nitrogen can tolerate bulky substituents, which can be exploited to fine-tune the pharmacological profile or to attach probes for research purposes. nih.gov

Pyridine (B92270) Ring Substitutions and Modifications

The pyridine ring serves as the hydrogen bond acceptor in the nicotinic pharmacophore, interacting with the receptor's binding site. nih.gov Modifications to this ring, including the position and nature of substituents, profoundly affect receptor affinity and selectivity.

Positional Effects of Substituents (e.g., 2-, 5-, 6-Halo Substituents)

The introduction of halogen atoms onto the pyridine ring of (S)-3-(Azetidin-2-ylmethoxy)pyridine has been systematically studied, revealing a strong dependence on positional isomerism. nih.govjohnshopkins.edu

5- and 6-Halo Substituents : Analogs with a halogen (F, Cl, Br, I) at the 5- or 6-position of the pyridine ring generally retain or even exceed the high affinity of the parent compound. nih.govjohnshopkins.edu These compounds exhibit subnanomolar affinity, with Ki values for nAChRs in rat brain membranes ranging from as low as 11 to 210 pM. nih.govacs.org

2-Halo Substituents : The effect of substitution at the 2-position is more varied. The 2-fluoro analog maintains high, subnanomolar affinity. nih.govjohnshopkins.edu In stark contrast, larger halogens at this position, such as chloro, bromo, and iodo, lead to a substantial decrease in binding affinity. nih.govjohnshopkins.edu Molecular modeling studies suggest that bulky substituents at the 2-position cause significant changes in the molecule's low-energy conformation, likely disrupting the optimal fit within the receptor's binding pocket. nih.gov

Table 1: Binding Affinities of Halo-Substituted (S)-3-(Azetidin-2-ylmethoxy)pyridine Analogs

| Compound Modification | Position of Substituent | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Unsubstituted (A-85380) | - | ~50 pM | nih.gov |

| Fluoro | 2 | Subnanomolar Affinity | nih.gov |

| Chloro | 2 | Substantially Lower Affinity | nih.gov |

| Bromo | 2 | Substantially Lower Affinity | nih.gov |

| Iodo | 2 | Substantially Lower Affinity | nih.gov |

| Halo (general) | 5 | 11 - 210 pM | nih.govacs.org |

| Halo (general) | 6 | 11 - 210 pM | nih.govacs.org |

Introduction of Aliphatic Chains and Aromatic Moieties

Extending the molecule by adding chains or ring systems to the pyridine core is a key strategy for modifying its properties. The development of Sazetidine-A, which features a hex-5-yn-1-ol side chain at the 5-position of the pyridine ring, is a prime example. This modification resulted in a ligand with exceptionally high affinity (Ki ≈ 0.4-0.6 nM for α4β2 nAChRs) and selectivity. nih.govnih.gov

Further SAR studies on Sazetidine-A analogs have shown that introducing additional substituents to an amino group on the pyridine ring can yield potent and selective ligands for the α4β2-nAChR. core.ac.uk These findings indicate that the 5-position of the pyridine ring is amenable to significant structural modifications, allowing for the attachment of long aliphatic chains that can be further functionalized to modulate pharmacological activity.

Effects on Receptor Affinity and Selectivity

Modifications to the (S)-3-(Azetidin-2-ylmethoxy)pyridine scaffold have profound effects on both affinity and selectivity across different nAChR subtypes. The parent compound, A-85380, is highly potent and selective for the α4β2 subtype (Ki = 0.05 nM) over the α7 (Ki = 148 nM) and muscle-type α1β1δγ (Ki = 314 nM) receptors. nih.gov

The addition of a hex-5-yn-1-ol chain to create Sazetidine-A further enhances this selectivity. Sazetidine-A displays a Ki of approximately 0.5 nM for the α4β2 subtype and boasts a selectivity ratio of about 24,000-fold for α4β2 over α3β4 nAChRs. nih.gov This demonstrates that extending from the 5-position of the pyridine ring is a highly effective strategy for improving the selectivity profile. Studies on related compounds like epibatidine (B1211577) analogs confirm that pyridine ring substitutions can create ligands with high selectivity for β2-containing receptors over β4-containing ones. nih.gov For instance, a 2'-fluoro analog of epibatidine showed affinities that were 52- to 875-fold greater for β2- versus β4-containing receptors. nih.gov

Table 2: Receptor Binding Selectivity Profile of Key Compounds

| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α1β1δγ Ki (nM) | Selectivity (α4β2 vs. α3β4) | Reference |

|---|---|---|---|---|---|

| A-85380 | 0.05 | 148 | 314 | High | nih.gov |

| Sazetidine-A | ~0.5 | - | - | ~24,000-fold | nih.gov |

Ether Linkage Variations

The ether linkage in (S)-3-(Azetidin-2-ylmethoxy)pyridine is a key structural feature, connecting the basic azetidine ring to the pyridine ring. This linker is not merely a spacer; its properties, including bond angle, flexibility, and hydrogen-bonding capacity, are crucial for orienting the pharmacophoric elements—the protonated amine of the azetidine and the nitrogen of the pyridine—correctly within the receptor's binding site.

Modifying this linkage through isosteric replacement is a classic medicinal chemistry strategy used to refine a compound's pharmacological profile. nih.gov Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological effects. nih.gov Replacing an amide group with a heterocyclic ring, for instance, can introduce structural rigidity that may improve potency, selectivity, and metabolic stability. sci-hub.se

While specific SAR data on direct ether replacements for (S)-3-(Azetidin-2-ylmethoxy)pyridine are not extensively detailed in the provided literature, the principles of isosteric replacement allow for informed predictions. Potential isosteres for the ether oxygen (-O-) could include:

Thioether (-S-): A common replacement that alters bond angles and lipophilicity but removes the hydrogen bond accepting capacity of the ether oxygen.

Amine (-NH- or -NR-): This would introduce a hydrogen bond donor and change the basicity of the molecule.

Methylene (B1212753) (-CH2-): This would create a more conformationally flexible and lipophilic linker, removing the polar character of the ether.

Heterocycles: Replacing the amide bond with five-membered heterocycles has been used to lock in bioactive conformations in other molecular systems. sci-hub.se For example, 1,2,3-triazoles are frequently used as amide surrogates, as they possess a similar dipole moment and can act as hydrogen bond acceptors. nih.gov

The goal of such modifications is to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For example, replacing a metabolically labile group with a more stable isostere can significantly improve a drug candidate's profile. nih.gov The table below outlines the conceptual basis for these variations.

| Original Linkage | Potential Isosteric Replacement | Key Property Changes | Potential Impact on Activity |

| Ether (-O-) | Thioether (-S-) | Increased lipophilicity, altered bond angle, loss of H-bond acceptor. | Modified binding orientation and pharmacokinetics. |

| Ether (-O-) | Methylene (-CH₂-) | Increased flexibility and lipophilicity, loss of polarity. | Altered conformational freedom and binding affinity. |

| Ether (-O-) | Amine (-NH-) | Introduction of H-bond donor, increased polarity, potential change in pKa. | New interactions with receptor, altered solubility and basicity. |

| Ether (-O-) | 1,2,3-Triazole | Increased rigidity, acts as H-bond acceptor, strong dipole moment. nih.govsci-hub.se | Constrained conformation, potentially enhanced binding or selectivity. |

Comparative SAR with Related Nicotinic Ligands (e.g., Epibatidine)

Epibatidine is a potent natural alkaloid nAChR agonist that, like (S)-3-(Azetidin-2-ylmethoxy)pyridine, features a pyridyl ring. nih.gov However, its structure is fundamentally different, containing a rigid 7-azabicyclo[2.2.1]heptane system, in contrast to the flexible azetidinylmethoxy side chain of A-85380. nih.gov This structural difference leads to distinct SAR profiles.

Epibatidine is an extremely potent agonist at several neuronal nAChR subtypes but is also highly toxic, limiting its therapeutic potential. researchgate.net Both isomers of epibatidine show very high affinity for a range of neuronal nAChRs. researchgate.net In contrast, (S)-3-(Azetidin-2-ylmethoxy)pyridine (A-85380) demonstrates significant selectivity for the α4β2 subtype over others like α7 or the muscle-type receptor. nih.govnih.gov

Molecular modeling studies have revealed that high-affinity halogenated analogues of A-85380 can adopt a low-energy conformation that superimposes well with (+)-epibatidine. nih.gov This suggests that despite their different levels of flexibility, they can present their key pharmacophoric features to the receptor in a similar spatial arrangement.

SAR studies on A-85380 have focused heavily on substitution of the pyridine ring. Halogenation at the 2-, 5-, or 6-positions has been explored extensively. nih.gov Substituents at the 5- or 6-positions, along with a 2-fluoro group, result in compounds with subnanomolar affinity for nAChRs. nih.gov However, larger halogens (Cl, Br, I) at the 2-position lead to a substantial decrease in affinity, likely due to steric hindrance that forces a change in the molecule's geometry. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk around the pyridine ring.

The table below provides a comparison of binding affinities for A-85380 analogues and epibatidine, illustrating the high affinity of these compounds.

| Compound | Modification | Receptor Binding (Kᵢ, pM) | Reference |

| (S)-3-(Azetidin-2-ylmethoxy)pyridine (A-85380) | Parent Compound | 51 | nih.gov |

| 2-Fluoro-A-85380 | 2-Fluoro substitution | 210 | nih.gov |

| 5-Fluoro-A-85380 | 5-Fluoro substitution | 11 | nih.gov |

| 6-Fluoro-A-85380 | 6-Fluoro substitution | 28 | nih.gov |

| 2-Chloro-A-85380 | 2-Chloro substitution | 2100 | nih.gov |

| 5-Iodo-A-85380 | 5-Iodo substitution | 14 | nih.gov |

| (+/-)-Epibatidine | Reference Ligand | 24 | nih.gov |

Binding affinity (Kᵢ) measured in rat brain membranes by competition with [³H]epibatidine.

Rational Design Principles for Analogues

The development of analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine is guided by rational design principles aimed at improving properties such as potency, selectivity, and suitability for specific applications like in vivo imaging. nih.govfrontiersin.org

One key principle is the use of pharmacophore models . These models are built upon the understanding that specific structural features are essential for activity. For nAChR agonists, this includes a cationic center (the protonated azetidine nitrogen) and a hydrogen bond acceptor (the pyridine nitrogen). nih.gov The distance and relative orientation between these two points are critical. Analogue design aims to maintain or optimize this pharmacophoric arrangement while modifying other parts of the molecule.

Structure-based design is another powerful approach, which utilizes structural information from nAChRs or their soluble homologues, the acetylcholine-binding proteins (AChBP). frontiersin.org Co-crystal structures of ligands bound to AChBP provide detailed insights into the binding pocket, revealing which residues the ligand interacts with. frontiersin.org This information allows for the targeted design of new analogues that can form more favorable interactions, potentially leading to higher affinity or selectivity. Computational docking studies, where virtual compounds are fitted into a model of the receptor's binding site, are often used to predict the binding affinity and orientation of novel designs before they are synthesized. nih.gov

A third principle is the modification of known ligands for specific applications . For example, analogues of A-85380 have been developed as radiolabelled probes for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov This involves incorporating a radioisotope (e.g., ¹⁸F, ¹¹C, or ¹²³I) into the molecule without significantly compromising its high affinity and selectivity for α4β2 nAChRs. The development of 5-Iodo-A-85380 and various fluoro-analogues are prime examples of this strategy, providing invaluable tools for studying nAChRs in the living human brain. nih.govnih.gov

Preclinical Research in Non Human Models in Vitro and in Vivo

Cellular Models for nAChR Function

(S)-3-(Azetidin-2-ylmethoxy)pyridine (A-85380) and its derivatives have been extensively characterized in vitro to determine their affinity and functional activity at various nAChR subtypes. A-85380 is a full agonist that demonstrates high potency and selectivity for the α4β2 nAChR subtype over other subtypes like α7 or the muscle-type α1β1δγ. nih.govrndsystems.com

Binding assays, often using membranes from rat brain tissue, have been employed to determine the affinity of these compounds. nih.gov In these assays, the ability of a compound to displace a radiolabeled ligand, such as (+/-)-[3H]epibatidine, from the receptor is measured. The inhibition constant (Ki) is then calculated to quantify the compound's binding affinity. A-85380 exhibits a subnanomolar affinity for the α4β2 receptor, with significantly lower affinity for other nAChR subtypes, underscoring its selectivity. rndsystems.com Functional studies in cellular models, such as cation efflux assays in K177 cells expressing specific nAChR subunits, have confirmed that A-85380 acts as a potent and full agonist at the α4β2 receptor. nih.govrndsystems.com

The stimulation of nAChRs, particularly the α7 subtype which has high calcium permeability, can trigger downstream intracellular signaling pathways. nih.gov Agonist binding leads to the activation of cascades such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is associated with neuronal survival and neuroprotection. nih.gov

| nAChR Subtype | Ki (nM) |

|---|---|

| α4β2 | 0.05 |

| α7 | 148 |

| α1β1δγ (muscle type) | 314 |

Animal Models for Investigating Neurological Processes (e.g., Forced Swim Test in Rodents)

Animal models are crucial for evaluating the in vivo effects of compounds on complex behaviors related to neurological and psychiatric conditions. For nAChR agonists like A-85380, models such as the forced swim test, elevated plus maze, and various pain assays are used to screen for antidepressant, anxiolytic, and analgesic properties, respectively. nih.govnih.govnih.gov

The Forced Swim Test (FST) is a widely used rodent behavioral test for assessing depressive-like states and evaluating the efficacy of potential antidepressant compounds. nih.govnih.gov In this test, a rodent is placed in an inescapable cylinder of water. The primary measure is the duration of immobility, where the animal ceases escape-oriented behaviors. A reduction in immobility time is interpreted as an antidepressant-like effect. nih.govresearchgate.net The test is sensitive to all major classes of antidepressant drugs. researchgate.net

The Elevated Plus Maze (EPM) is a standard animal model for screening compounds for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-inducing) effects. meliordiscovery.comnih.gov The apparatus consists of four arms in a plus shape, with two open arms and two enclosed arms, elevated from the ground. The model is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. nih.gov An increase in the time spent or entries made into the open arms is indicative of an anxiolytic effect. meliordiscovery.com

The potential antidepressant-like effects of A-85380 have been directly studied in rodent models. In the mouse forced swim test, A-85380 was found to increase swimming distance, an effect that was blocked by the nAChR antagonist mecamylamine, confirming the involvement of nicotinic receptors. nih.gov The effect was also antagonized by dihydro-β-erythroidine (DHβE), indicating that the α4β2 receptor subtype is likely involved. nih.gov

Further investigation in a modified rat forced swim test showed that sub-acute administration of A-85380 increased swimming behavior and decreased immobility, while not affecting climbing behavior. nih.gov This specific behavioral profile is more characteristic of serotonergic antidepressants rather than noradrenergic ones. nih.gov The antidepressant-like effect was also blocked by the serotonin (B10506) antagonist methiothepin, suggesting that A-85380 exerts its effects through the activation of serotonergic systems via central nAChRs. nih.gov

| Animal Model | Observed Effect of A-85380 | Implicated Mechanism |

|---|---|---|

| Mouse Forced Swim Test | Increased swim distance | α4β2 nAChR activation |

| Rat Modified Forced Swim Test | Increased swimming, decreased immobility | Activation of serotonergic systems via nAChRs |

The role of α4β2* nAChRs in anxiety has been investigated using analogues of A-85380. The selective β2* nAChR agonist 5-iodo-A-85380 (5I-A85380) was tested in the elevated plus maze (EPM) and light-dark assays in mice. nih.gov The results revealed a bimodal effect on anxiety-like behavior. At low doses, 5I-A85380 produced anxiolytic-like effects, evidenced by an increase in the time spent in the open arms of the EPM. nih.gov Conversely, at higher doses, the compound induced anxiogenic-like behavior. nih.gov These findings suggest that the level of β2* nAChR stimulation can bidirectionally modulate anxiety-like behaviors. The anxiolytic-like effects observed at low doses may be related to the preferential desensitization of β2* nAChRs that occurs at sub-activating concentrations of the agonist. nih.gov

The analogue ABT-594, which is structurally related to (S)-3-(Azetidin-2-ylmethoxy)pyridine, has demonstrated a potent and broad-spectrum analgesic profile in several animal models of pain. Its efficacy was found to be comparable to that of morphine in models of acute thermal, persistent chemical, and neuropathic pain. nih.gov These analgesic effects were effectively blocked by the nAChR antagonist mecamylamine, confirming that the mechanism of action is mediated by nicotinic receptors. nih.gov Importantly, unlike opioid analgesics, repeated administration of ABT-594 did not appear to induce opioid-like withdrawal symptoms or physical dependence, highlighting its potential as a non-opioid analgesic. nih.gov

Radioligand Development and Imaging Applications (Non-Human)

The high affinity and selectivity of (S)-3-(Azetidin-2-ylmethoxy)pyridine for α4β2 nAChRs make it an excellent candidate scaffold for the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govmeliordiscovery.com PET imaging allows for the non-invasive quantification and localization of specific molecular targets, such as nAChRs, in the living brain. nih.govmeliordiscovery.com The development of such radiotracers is crucial for studying the role of the nicotinic system in various neurological and psychiatric disorders. nih.gov Radiolabeled forms of A-85380 have been successfully developed and used in non-human primate studies as a precursor to human clinical research. nih.gov

To be suitable for PET imaging, a ligand must be labeled with a short-lived positron-emitting isotope, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]). nih.govmeliordiscovery.com Several radiohalogenated analogues of A-85380 have been synthesized. nih.gov

Notably, fluorinated derivatives such as (S)-3-(azetidin-2-ylmethoxy)-2-[¹⁸F]fluoropyridine (also known as 2-[¹⁸F]FA or [¹⁸F]Flubatine) and (S)-5-(azetidin-2-ylmethoxy)-2-[¹⁸F]fluoropyridine (6-[¹⁸F]FA) have been developed and evaluated as PET radiotracers for imaging α4β2 nAChRs. nih.gov These compounds allow for the visualization and measurement of nAChR density in the brain. While these first-generation tracers have proven useful, their relatively slow kinetic properties in the brain have prompted further research into developing new analogues with more optimal imaging characteristics. nih.gov

In Vitro and In Vivo Characterization of Radioligand Binding (e.g., Rat Brain Membranes)

The binding characteristics of (S)-3-(Azetidin-2-ylmethoxy)pyridine, also known as A-85380, have been extensively evaluated in non-human preclinical models, particularly using in vitro radioligand binding assays with rat brain membranes. These studies are crucial for determining the affinity and selectivity of the compound for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.

In vitro studies have demonstrated that (S)-3-(Azetidin-2-ylmethoxy)pyridine is a potent and selective ligand for the α4β2 nAChR subtype. nih.gov Using radioligand binding assays, the compound shows a significantly higher affinity for the human α4β2 nAChR subtype when compared to other nAChR subtypes, such as the human α7 and the muscle α1β1δγ subtype found in Torpedo electroplax. nih.gov

The affinity of (S)-3-(Azetidin-2-ylmethoxy)pyridine and its analogs for nAChRs has been quantified through the determination of the inhibition constant (Ki) and the dissociation constant (Kd) in rat brain membrane preparations. For instance, the iodinated analog, 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine (5IA), exhibited a binding affinity comparable to the parent compound and was found to be more than seven times higher than that of (-)-nicotine in rat cortical membranes. nih.gov These binding assays typically involve the displacement of a known radioligand, such as [3H]cytisine or [125I]epibatidine, from the receptor binding sites. nih.govnih.gov

Furthermore, the radiosynthesized analog 5-[125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine was characterized with a very high binding affinity in rat brain membranes, with a Kd value of 11 pM. nih.gov This high affinity underscores the potential of its radioiodinated forms as ligands for imaging nAChRs. nih.gov

In vivo and ex vivo studies in rodents have complemented these in vitro findings. Biodistribution studies in rats with radioiodinated analogs like [125I]5IA have shown rapid and significant brain uptake. nih.gov The regional distribution of these radioligands in the brain correlates with the known density of high-affinity nAChRs, with the highest accumulation observed in the thalamus, moderate levels in the cortex, and the lowest in the cerebellum. nih.gov This regional distribution can be displaced by other nAChR agonists, confirming the specific binding to these receptors in vivo. nih.gov

A novel ex vivo radioligand binding assay was developed to measure the concentration of the related compound sazetidine-A in rat brain. nih.gov This method revealed that despite rapid elimination from the brain and plasma, sazetidine-A occupied a majority of nAChR binding sites for an extended period, which is attributed to its high affinity for α4β2 nAChR binding sites and a very slow dissociation rate. nih.gov

The following tables summarize the in vitro binding affinities of (S)-3-(Azetidin-2-ylmethoxy)pyridine and its analogs for various nAChR subtypes.

Table 1: In Vitro Binding Affinity of (S)-3-(Azetidin-2-ylmethoxy)pyridine for nAChR Subtypes

| Compound | Receptor Subtype | Preparation | Radioligand | Ki (nM) |

| (S)-3-(Azetidin-2-ylmethoxy)pyridine | Human α4β2 | - | - | 0.05 ± 0.01 |

| (S)-3-(Azetidin-2-ylmethoxy)pyridine | Human α7 | - | - | 148 ± 13 |

| (S)-3-(Azetidin-2-ylmethoxy)pyridine | Muscle α1β1δγ | Torpedo electroplax | - | 314 ± 12 |

Data sourced from Sullivan et al., 1996. nih.gov

Table 2: Binding Affinity of Iodinated Analogs in Rat Brain Membranes

| Compound | Preparation | Radioligand | Constant (Value) |

| 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine | Rat Cortical Membranes | [3H]cytisine & [125I]5IA | - |

| 5-[125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine | Rat Brain Membranes | - | Kd (11 pM) |

Data sourced from Saji et al., 2002 nih.gov and Horti et al., 1999. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For (S)-3-(Azetidin-2-ylmethoxy)pyridine, these studies are crucial for understanding its high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs).

(S)-3-(Azetidin-2-ylmethoxy)pyridine and its analogues are known for their high potency and selectivity for α4β2-nAChRs. nih.govnih.gov Computational docking studies are employed to simulate the binding of these ligands within the receptor's active site. These simulations help to identify key interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding affinity. For instance, docking studies with related pyridine (B92270) derivatives have shown that the pyridine nitrogen can be crucial for interacting with specific amino acid residues, like Arg343, in the receptor binding pocket. nih.gov Although detailed docking results for (S)-3-(Azetidin-2-ylmethoxy)pyridine itself are proprietary or less commonly published, the principles from analogous systems suggest that the azetidine (B1206935) nitrogen and the ether oxygen are key hydrogen bond acceptors, while the pyridine nitrogen also plays a critical role in anchoring the ligand to the receptor. nih.gov The goal of these simulations is to understand the structural basis for the compound's selectivity and to guide the design of new analogues with improved properties. nih.gov

Conformational analysis is essential for understanding how the shape of a molecule influences its biological activity. For flexible molecules like (S)-3-(Azetidin-2-ylmethoxy)pyridine, which has several rotatable bonds, it is important to identify the low-energy conformations that are most likely to bind to the receptor.

Studies on halogenated analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine have shown that high-affinity compounds share a common structural feature: a tight fit superposition of their low-energy stable conformers with that of (+)-epibatidine, another potent nAChR ligand. nih.govacs.org This suggests that a specific three-dimensional arrangement of the pharmacophore elements is necessary for potent binding. The analysis of torsional energy minima helps to predict the most stable conformations and how different substituents might favor or disfavor the "active" conformation required for receptor binding. nih.gov

Table 1: Computationally Analyzed Analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine and Key Findings

| Compound/Analogue Class | Computational Method | Key Finding | Reference(s) |

| 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines | AM1 Quantum Chemical Calculations | High-affinity analogues display a tight fit superposition of low-energy stable conformers with (+)-epibatidine. | nih.gov, acs.org |

| 2,3-Disubstituted Pyridine Analogues | Docking Studies & Torsional Angle Energy Minima | Torsional energy minima correspond to the active conformation; pyridine nitrogen interacts with key receptor residues. | nih.gov |

| AMOP-H-OH and Sulfur-Bearing Analogues | Not Specified | In vitro pharmacology suggests a distinct set of binding sites on α4β2-nAChRs compared to full agonists. | nih.gov, nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and semi-empirical methods such as AM1 are used to calculate various molecular properties. epstem.netmdpi.com

Quantum chemical calculations have been instrumental in explaining the structure-activity relationships of (S)-3-(Azetidin-2-ylmethoxy)pyridine analogues. A study utilizing AM1 calculations demonstrated that introducing bulky halogen substituents (Cl, Br, I) at the 2-position of the pyridine ring causes significant changes in the molecular geometry. nih.govacs.org These steric changes are unfavorable for binding to nAChRs, leading to a substantial drop in affinity compared to the 2-fluoro analogue or analogues with substituents at the 5- or 6-positions. nih.govacs.org This highlights the sensitivity of the receptor to the ligand's shape and volume, which can be effectively modeled and predicted using quantum chemistry.

Table 2: Effect of Substituent Position on nAChR Affinity (Validated by Computational Models)

| Substituent Position | Halogen | Relative Affinity | Computational Explanation | Reference(s) |

| 2-position | F | High | Minimal steric hindrance, allows for proper molecular geometry. | nih.gov, acs.org |

| 2-position | Cl, Br, I | Substantially Lower | Bulky substituents cause notable changes in molecular geometry, disrupting the optimal conformation for binding. | nih.gov, acs.org |

| 5-position | Halogen | High | Substitution at this position does not negatively impact the molecular geometry required for high-affinity binding. | nih.gov, acs.org |

| 6-position | Halogen | High | Substitution at this position does not negatively impact the molecular geometry required for high-affinity binding. | nih.gov, acs.org |

Prediction of Pharmacological Properties (Computational only)

Computational methods are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a practice often referred to as calculating "drug-likeness." These predictions are based on the molecular structure and help to identify potential liabilities early in the drug discovery process.

For (S)-3-(Azetidin-2-ylmethoxy)pyridine and its derivatives, various molecular descriptors can be calculated. These include properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.govzhanggroup.orgnih.gov These parameters are used in models like the Quantitative Estimate of Drug-likeness (QED) to assess how closely a compound's properties match those of known oral drugs. zhanggroup.org For example, maintaining a low molecular weight (< 500 Da) and a balanced logP (< 5) are generally considered favorable. zhanggroup.org

Table 3: Computationally Predicted Properties of (S)-3-(Azetidin-2-ylmethoxy)pyridine and an Analogue

| Property | (S)-3-(Azetidin-2-ylmethoxy)pyridine | 5-(123I)Iodo-3-(2(S)-azetidinylmethoxy)pyridine | Reference(s) |

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₁IN₂O | nih.gov, zhanggroup.org |

| Molecular Weight ( g/mol ) | 164.20 | 290.10 | nih.gov, zhanggroup.org |

| XLogP3 / LogP | 0.6 | 1.43 | nih.gov, zhanggroup.org |

| Hydrogen Bond Donor Count | 1 | 1 | nih.gov, zhanggroup.org |

| Hydrogen Bond Acceptor Count | 3 | 3 | nih.gov, zhanggroup.org |

| Rotatable Bond Count | 3 | 3 | nih.gov |

| Topological Polar Surface Area (TPSA) | 34.2 Ų | 34.2 Ų | nih.gov |

QSAR (Quantitative Structure-Activity Relationship) and 3D-QSAR Analysis

QSAR and 3D-QSAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A successful QSAR model can be used to predict the activity of newly designed compounds before they are synthesized. nih.govmdpi.com

While specific QSAR studies focused exclusively on (S)-3-(Azetidin-2-ylmethoxy)pyridine are not widely published, the principles are broadly applied to similar classes of compounds, such as nAChR ligands. nih.gov These studies typically involve:

Data Set Preparation : A series of analogues with known biological activities (e.g., Ki values) is selected.

Descriptor Calculation : A wide range of numerical descriptors (topological, electronic, steric) are calculated for each molecule.

Model Building : Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with activity. nih.gov

Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. nih.govnih.gov

In 3D-QSAR, the three-dimensional properties of the molecules are considered, often requiring the molecules to be aligned in a specific way. However, alignment-independent methods also exist. nih.gov Such models for nAChR inhibitors have revealed the importance of specific steric and electrostatic fields around the molecules, providing a 3D map of the features required for high potency. nih.gov For pyridine-containing ligands, these models often highlight the importance of the protonated pyridine nitrogen for activity. nih.gov

Role As a Chemical Probe and Research Tool

Utility in Cholinergic Signaling Pathway Investigations

(S)-3-(Azetidin-2-ylmethoxy)pyridine is a powerful tool for dissecting the complexities of cholinergic signaling pathways. The cholinergic system is crucial for a variety of physiological processes, and dysregulation of this system is implicated in numerous neurological disorders. The utility of this compound stems from its potent and selective action as a ligand for the human α4β2 nAChR subtype. nih.gov

In research settings, this compound is used to selectively activate α4β2 nAChRs, allowing scientists to study the downstream effects of this activation. For instance, it has been demonstrated that (S)-3-(Azetidin-2-ylmethoxy)pyridine stimulates the release of dopamine (B1211576), a key neurotransmitter involved in reward, motivation, and motor control. nih.gov In studies of neurotransmitter release, it was found to be approximately 20-fold more potent than (-)-nicotine in stimulating dopamine release. nih.gov This makes it an invaluable tool for investigating the role of α4β2 nAChRs in modulating dopaminergic pathways.

Application in Neuropharmacology Research

The specific pharmacological profile of (S)-3-(Azetidin-2-ylmethoxy)pyridine makes it a cornerstone in neuropharmacology research. Its high affinity for the α4β2 nAChR allows for detailed characterization of this receptor's function in the central nervous system. nih.gov

A significant application in this field is the development of radiolabeled analogs of (S)-3-(Azetidin-2-ylmethoxy)pyridine for use in positron emission tomography (PET) imaging. For example, 2-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[(18)F]F-A-85380) has been developed as a PET radioligand to visualize and study α4β2 nAChRs in the living brain. nih.govscilit.com This non-invasive imaging technique allows researchers to investigate the distribution and density of these receptors in both healthy and diseased states, offering insights into conditions like Alzheimer's disease, Parkinson's disease, and addiction.

Furthermore, research has explored the potential of analogs of (S)-3-(Azetidin-2-ylmethoxy)pyridine, such as sazetidine-A, in models of depression, highlighting its utility in investigating the neurobiological underpinnings of mood disorders. nih.govnih.gov

Contributions to Nicotinic Acetylcholine (B1216132) Receptor Subtype Understanding

A major contribution of (S)-3-(Azetidin-2-ylmethoxy)pyridine is the elucidation of the distinct roles of various nAChR subtypes. There is a significant need in research for subtype-selective ligands to understand the specific physiological and pathophysiological significance of each receptor subtype. nih.gov This compound exhibits remarkable selectivity for the α4β2 subtype, which is the most abundant high-affinity nicotine (B1678760) binding site in the brain. nih.govnih.gov

Radioligand binding studies have demonstrated its high affinity for the human α4β2 nAChR subtype, with significantly lower affinity for the human α7 and the muscle α1β1δγ subtypes. nih.gov This selectivity allows researchers to isolate and study the functions of the α4β2 receptor with minimal confounding effects from other nAChR subtypes.

The development and study of halogenated derivatives of (S)-3-(Azetidin-2-ylmethoxy)pyridine have further refined the understanding of structure-activity relationships at the α4β2 receptor. johnshopkins.edu By systematically modifying the structure of the parent compound and observing the effects on binding affinity, researchers can map the binding pocket of the receptor and design even more selective and potent ligands.

Binding Affinity of (S)-3-(Azetidin-2-ylmethoxy)pyridine and its Analogs for nAChR Subtypes

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |